molecular formula C14H8Cl2N2O B249892 3-(3,4-dichlorophenyl)quinazolin-4(3H)-one

3-(3,4-dichlorophenyl)quinazolin-4(3H)-one

Cat. No.: B249892
M. Wt: 291.1 g/mol
InChI Key: AADCKMNBUAAAFK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(3,4-dichlorophenyl)quinazolin-4(3H)-one is a synthetic organic compound belonging to the quinazolinone family. This compound is characterized by a quinazolinone core structure substituted with a 3,4-dichlorophenyl group. Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-dichlorophenyl)quinazolin-4(3H)-one typically involves the following steps:

    Starting Materials: The synthesis begins with 3,4-dichloroaniline and anthranilic acid as the primary starting materials.

    Cyclization Reaction: The reaction involves the cyclization of anthranilic acid with 3,4-dichloroaniline in the presence of a dehydrating agent such as phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA). This step forms the quinazolinone core.

    Purification: The crude product is purified using recrystallization or column chromatography to obtain the final compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions ensures consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically involving the quinazolinone core. Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reduction reactions can be performed on the quinazolinone ring using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: The dichlorophenyl group can participate in nucleophilic substitution reactions. Reagents like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) are commonly used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives with additional oxygen functionalities, while reduction can lead to partially or fully reduced quin

Properties

Molecular Formula

C14H8Cl2N2O

Molecular Weight

291.1 g/mol

IUPAC Name

3-(3,4-dichlorophenyl)quinazolin-4-one

InChI

InChI=1S/C14H8Cl2N2O/c15-11-6-5-9(7-12(11)16)18-8-17-13-4-2-1-3-10(13)14(18)19/h1-8H

InChI Key

AADCKMNBUAAAFK-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(=O)N(C=N2)C3=CC(=C(C=C3)Cl)Cl

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C=N2)C3=CC(=C(C=C3)Cl)Cl

Origin of Product

United States

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